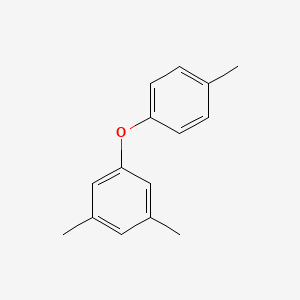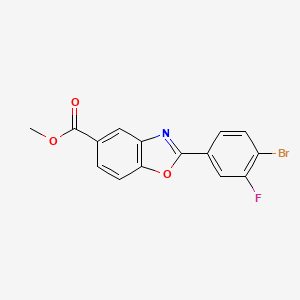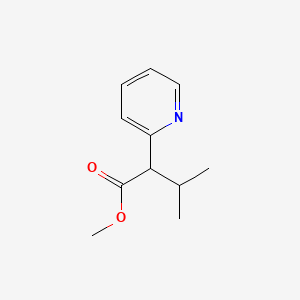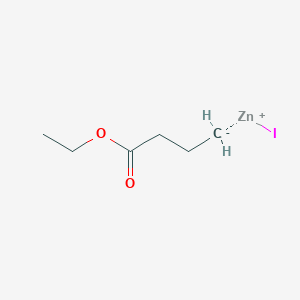
2,2,3,3-Tetramethyl-cyclopropanecarboxylic acid cyclopropylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,3,3-Tetramethyl-cyclopropanecarboxylic acid cyclopropylamide is a compound that belongs to the class of cyclopropane carboxylic acids This compound is characterized by the presence of a cyclopropane ring substituted with four methyl groups and a carboxylic acid group, which is further modified to form a cyclopropylamide
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-Tetramethyl-cyclopropanecarboxylic acid cyclopropylamide typically involves the following steps:
Formation of 2,2,3,3-Tetramethyl-cyclopropanecarboxylic acid: This can be achieved by reacting 2,3-Dimethyl-2-butene with ethyl diazoacetate in the presence of a catalyst such as rhodium acetate.
Conversion to Cyclopropylamide: The carboxylic acid group is then converted to the corresponding acid chloride using thionyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds.
化学反応の分析
Types of Reactions
2,2,3,3-Tetramethyl-cyclopropanecarboxylic acid cyclopropylamide undergoes various chemical reactions, including:
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines
Substitution: Substituted amides
科学的研究の応用
2,2,3,3-Tetramethyl-cyclopropanecarboxylic acid cyclopropylamide has several applications in scientific research:
作用機序
The mechanism of action of 2,2,3,3-Tetramethyl-cyclopropanecarboxylic acid cyclopropylamide involves its interaction with molecular targets such as HDACs. By inhibiting HDACs, the compound can alter the acetylation status of histones, leading to changes in gene expression. This can result in the induction of apoptosis in cancer cells and other therapeutic effects .
類似化合物との比較
Similar Compounds
Valproic Acid: A major antiepileptic drug with a similar cyclopropane structure but different functional groups.
Fenpropathrin: An insecticide with a similar cyclopropane carboxylic acid structure but different substituents.
Jasmolin II: A pyrethrin compound with a cyclopropane ring and similar functional groups.
Uniqueness
2,2,3,3-Tetramethyl-cyclopropanecarboxylic acid cyclopropylamide is unique due to its specific combination of a cyclopropane ring with four methyl groups and a cyclopropylamide functional group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
分子式 |
C11H19NO |
|---|---|
分子量 |
181.27 g/mol |
IUPAC名 |
N-cyclopropyl-2,2,3,3-tetramethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C11H19NO/c1-10(2)8(11(10,3)4)9(13)12-7-5-6-7/h7-8H,5-6H2,1-4H3,(H,12,13) |
InChIキー |
UXPQVZMGZICUJE-UHFFFAOYSA-N |
正規SMILES |
CC1(C(C1(C)C)C(=O)NC2CC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2Z)-2-[[3-(trifluoromethyl)phenyl]methylidene]hydrazinyl]-1H-quinoxalin-2-one](/img/structure/B14112668.png)
![2-amino-8-[(1,6-dimethylimidazo[4,5-g]quinoxalin-2-yl)amino]-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B14112676.png)



![1-(3-fluorobenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14112686.png)
![3-[(3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one](/img/structure/B14112693.png)
![N-(2,3-dihydro-1H-inden-1-yl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14112704.png)


![3-(1,3-benzodioxol-5-ylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B14112716.png)

![7-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B14112723.png)
![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B14112728.png)
